Ala-Ala-Gly

描述

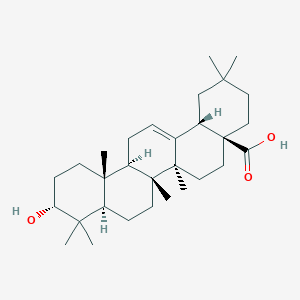

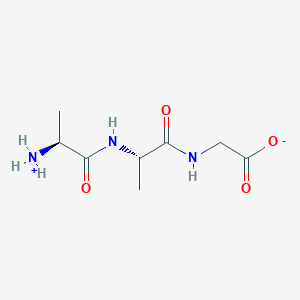

“Ala-Ala-Gly” is a tripeptide composed of two alanine (Ala) residues and one glycine (Gly) residue . Tripeptides like “Ala-Ala-Gly” are formed by the linkage of three amino acids via peptide bonds . They can be used in various physicochemical studies or to evaluate dipeptide separation technologies .

Synthesis Analysis

The synthesis of a peptide like “Ala-Ala-Gly” involves overcoming two main obstacles . The first is statistical in nature. For instance, a mixture of equal molar amounts of alanine and glycine could generate eight different tripeptides . The second difficulty arises from the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts . Therefore, peptide synthesis requires selective acylation of a free amine .Molecular Structure Analysis

The molecular formula of “Ala-Ala-Gly” is C8H15N3O4 . The peptide backbone consists of repeating units of "N-H 2, CH, C double bond O; N-H 2, CH, C double bond O; etc." . After the backbone is written, the specific structure for the side chains is added .Chemical Reactions Analysis

The formation of peptides is the application of the amide synthesis reaction . The amide bond in the peptides should be made in the order that the amino acids are written . The reaction of glycine with alanine to form the dipeptide glyclalanine is written as shown in the graphic on the left .Physical And Chemical Properties Analysis

The average mass of “Ala-Ala-Gly” is 217.222 Da . The peptide bond has about 40% double bond character . The primary structure of a protein is shown as a sequence of amino acids written from the N-terminus to the C-terminus .科学研究应用

蛋白酶体降解抑制

Epstein-Barr病毒核抗原-1的甘-丙重复序列(GAr)显示对泛素/蛋白酶体依赖性蛋白质降解的抑制活性。这种活性根据重复序列的长度和降解信号的强度而变化,表明通过类似GAr序列(Dantuma et al., 2000)对天然底物的周转进行精细调节。

肽键形成催化

硅和氧化铝在干燥/湿润循环中催化寡肽的形成,包括丙-丙-甘,为前生物化学和这些矿物质在肽链延长中的潜在催化作用提供了见解(Bujdák & Rode, 1997)。

癌症中的光动力疗法

从琥珀酰辅酶A和甘氨酸形成的δ-氨基酮酸(ALA)导致原卟啉IX的积累,可以在癌症治疗的光动力疗法(PDT)中利用。这说明了与ALA相关途径在治疗应用中的重要性,强调了丙氨酸和甘氨酸在医学应用中的重要性(Wachowska et al., 2011)。

化合物生产的代谢工程

通过代谢工程增强酿酒酵母中的5′-氨基酮酸(ALA)生产,展示了与丙氨酸和甘氨酸相关化合物的生物生产潜力(Hara et al., 2019)。

蛋白质结构和稳定性

对肽链中丙氨酸----甘氨酸替换的影响研究提供了关于蛋白质稳定性和结构的见解,特别是关于丙氨酸和甘氨酸在蛋白质折叠中的作用(Strehlow & Baldwin, 1989)。

非蛋白氨基酸的高产量生产

使用经过改良的戈氏假单胞菌菌株生产5-氨基酮酸(ALA)展示了与丙氨酸相关化合物的工业应用潜力(Yang et al., 2016)。

二肽的发酵生产

使用大肠杆菌发酵生产l-丙氨酰-l-谷氨酰胺突显了丙氨酸在生产临床重要二肽中的应用(Tabata & Hashimoto, 2007)。

肽误折叠疾病中的影响

对甘氨酸和丙氨酸残基的氢抽取反应的研究提供了关于肽和蛋白质快速展开机制的见解,与涉及肽误折叠的疾病相关(Owen等,2012)。

NMR化学位移中的最近邻效应

研究氨基酸NMR化学位移中的最近邻效应,包括甘氨酸和丙氨酸,有助于理解肽和蛋白质化学位移,这在结构生物学中很重要(Wishart et al., 1995)。

未来方向

属性

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-4(9)7(14)11-5(2)8(15)10-3-6(12)13/h4-5H,3,9H2,1-2H3,(H,10,15)(H,11,14)(H,12,13)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMISHABBKUNFO-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-Ala-Gly-OH | |

CAS RN |

16422-07-4 | |

| Record name | L-Alanyl-L-alanylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16422-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。